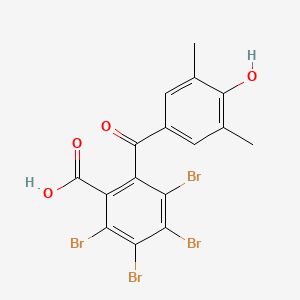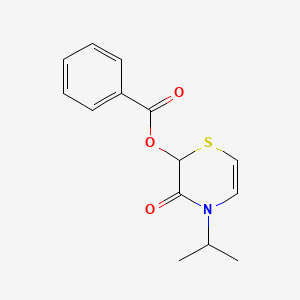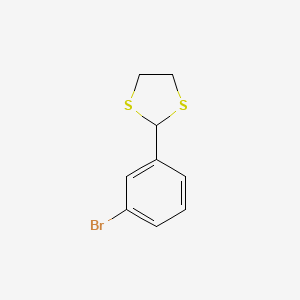
1,3-DITHIOLANE, 2-(m-BROMOPHENYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2-(m-bromophenyl)- is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a bromophenyl group attached to the second carbon. This compound is part of the broader class of 1,3-dithiolanes, which are known for their stability and versatility in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1,3-dithiolane, 2-(m-bromophenyl)- typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,3-Dithiolane, 2-(m-bromophenyl)- undergoes various chemical reactions, including:
Substitution: Reactions with nucleophiles like organolithium or Grignard reagents, which can replace the bromine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane, 2-(m-bromophenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3-dithiolane, 2-(m-bromophenyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane, 2-(m-bromophenyl)- can be compared to other similar compounds, such as:
1,2-Dithiolane: Another organosulfur compound with a similar structure but different reactivity and applications.
1,3-Dithiane: A related compound with two sulfur atoms in a six-membered ring, often used as a protecting group in organic synthesis.
Trithiocarbonates: Compounds containing three sulfur atoms, known for their use in reversible addition-fragmentation chain transfer (RAFT) polymerization.
The uniqueness of 1,3-dithiolane, 2-(m-bromophenyl)- lies in its specific reactivity and the presence of the bromophenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
82436-20-2 |
|---|---|
Molekularformel |
C9H9BrS2 |
Molekulargewicht |
261.2 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H9BrS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 |
InChI-Schlüssel |
JHRNZQWXJTUNHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


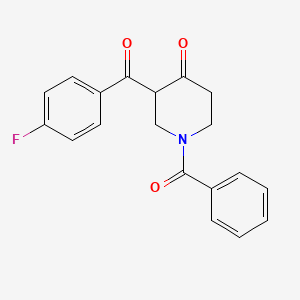
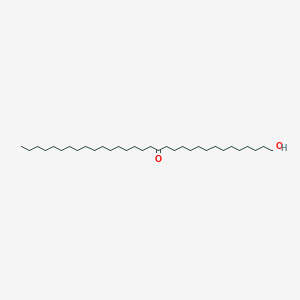
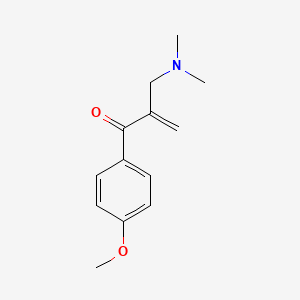
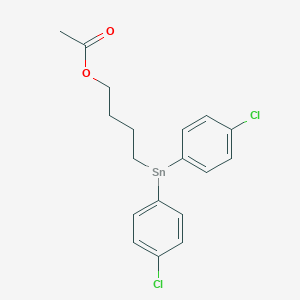
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
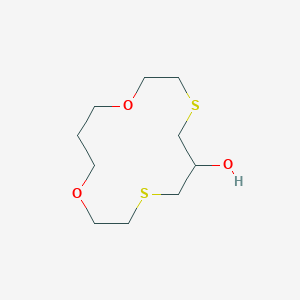
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
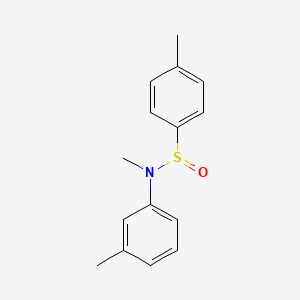
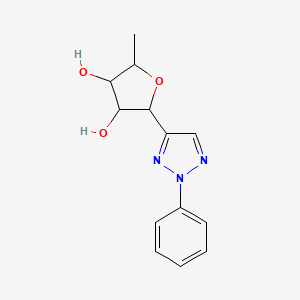
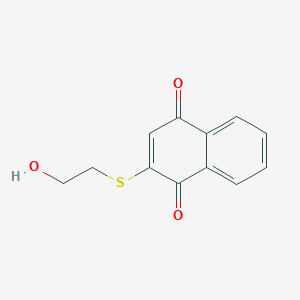
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
